molecular formula C48H80N2O16 B12422040 Bis-PEG12-endo-BCN

Bis-PEG12-endo-BCN

Cat. No.: B12422040
M. Wt: 941.2 g/mol
InChI Key: NJBQOQNHLPWBSB-UHFFFAOYSA-N
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Description

Bis-PEG12-endo-BCN is a compound that belongs to the class of polyethylene glycol (PEG)-based PROTAC linkers. It is widely used in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are molecules designed to degrade specific proteins within cells. This compound is also a click chemistry reagent, containing a bicyclo[6.1.0]non-4-yne (BCN) group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing azide groups .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis-PEG12-endo-BCN involves the reaction of PEG12 with BCN groups. The reaction typically occurs under mild conditions, often at room temperature, to ensure the stability of the BCN group. The PEG12 chain provides flexibility and solubility, making it an ideal linker for PROTAC synthesis .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified using techniques such as chromatography to remove any impurities .

Chemical Reactions Analysis

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The BCN group in Bis-PEG12-endo-BCN undergoes a strain-promoted alkyne-azide cycloaddition (SPAAC) to form stable triazole-linked conjugates. This reaction is characterized by:

  • Reaction Equation :

    Bis PEG12 endo BCN+AzideTriazole PEG12 Conjugate\text{Bis PEG12 endo BCN}+\text{Azide}\rightarrow \text{Triazole PEG12 Conjugate}
  • Kinetics : Reactions proceed at physiological pH and temperature with second-order rate constants (k2k_2
    ) exceeding 103M1s110^3\,\text{M}^{-1}\text{s}^{-1}
    due to the high ring strain of BCN .

  • Specificity : No copper catalyst required, minimizing cytotoxicity .

Parameter Value Source
Reaction Rate (k2k_2
)1.2×103M1s11.2\times 10^3\,\text{M}^{-1}\text{s}^{-1}
Solvent CompatibilityAqueous buffers, DMSO, DMF
Conversion Efficiency>95% (with PEG₈ linker)

Comparative Reactivity in Bioconjugation

This compound outperforms similar reagents in ADC synthesis due to its balanced hydrophilicity and reactivity:

| Compound | Reactivity (k2k_2
)
| Aggregation Risk | Applications |
|--------------------------|--------------------------|-----------------------|--------------------------------|
| this compound | 1.2×1031.2\times 10^3
| Low | ADCs, live-cell imaging |
| DBCO-PEG12-pyrene | 8.5×1028.5\times 10^2
| High | Limited to hydrophobic payloads |
| endo-BCN-PEG8-NHS | 1.5×1031.5\times 10^3
| Moderate | Protein labeling |

Key Findings :

  • PEG12 spacer reduces aggregation by 40% compared to shorter PEG variants .

  • BCN’s reactivity with aliphatic azides is 2–3× faster than dibenzocyclooctyne (DBCO) .

Reaction Optimization Insights

  • PEG Length : Optimal conjugation achieved with PEG₈–PEG₁₂ spacers; PEG₁₂ improves solubility but may reduce reaction rates at >12 units .

  • Steric Effects : Bulky tetrazines enhance reaction specificity with BCN over competing cyclooctynes .

  • Storage : Stable at −20°C for >12 months in anhydrous DMSO .

This compound’s combination of rapid kinetics, biocompatibility, and modular design positions it as a cornerstone reagent in modern bioconjugation strategies. Its applications span therapeutic development, diagnostics, and fundamental chemical biology research .

Mechanism of Action

Bis-PEG12-endo-BCN exerts its effects through the SPAAC reaction, where the BCN group reacts with azide-containing molecules to form stable triazole linkages. This reaction is highly specific and efficient, allowing for the precise modification of target molecules. The PEG12 chain provides flexibility and solubility, enhancing the overall performance of the compound in various applications .

Comparison with Similar Compounds

Properties

Molecular Formula

C48H80N2O16

Molecular Weight

941.2 g/mol

IUPAC Name

9-bicyclo[6.1.0]non-4-ynylmethyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(9-bicyclo[6.1.0]non-4-ynylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate

InChI

InChI=1S/C48H80N2O16/c51-47(65-39-45-41-9-5-1-2-6-10-42(41)45)49-13-15-53-17-19-55-21-23-57-25-27-59-29-31-61-33-35-63-37-38-64-36-34-62-32-30-60-28-26-58-24-22-56-20-18-54-16-14-50-48(52)66-40-46-43-11-7-3-4-8-12-44(43)46/h41-46H,5-40H2,(H,49,51)(H,50,52)

InChI Key

NJBQOQNHLPWBSB-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(C2COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)OCC3C4C3CCC#CCC4)CCC#C1

Origin of Product

United States

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